

# Biological Activities and Therapeutic Applications

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## Compound Focus: 6-Isopropylindole

CAS No.: 32996-24-0

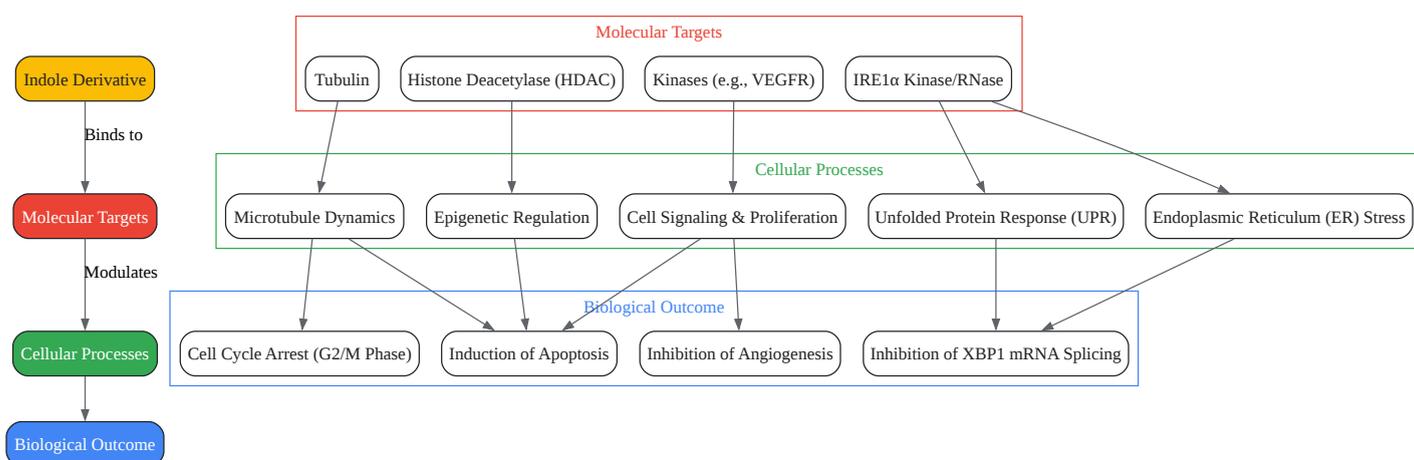
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Indole derivatives interact with diverse biological targets, making them useful in treating various diseases. The table below summarizes key therapeutic areas and specific molecular targets.

Therapeutic Area	Specific Activities & Molecular Targets	Notable Examples & Clinical Status
<b>Anticancer</b> [1] [2]	Tubulin polymerization inhibition [2]; Kinase inhibition (e.g., Sunitinib) [2]; HDAC inhibition [2]	Vinblastine, Vincristine (marketed) [2]; Compound <b>1</b> (IC <sub>50</sub> = 5.0 μM vs. Huh7 cells) [2]; Sunitinib (marketed for RCC & GIST) [2]
<b>Anti-infective</b> [1] [3]	Antibacterial; Antifungal (indole-triazole conjugates) [1]; Antitubercular (DprE1 inhibition) [3]; Antiviral (HCV, Coxsackie B4) [4]	1,4-azaindole (DprE1 inhibitor, in clinical trials for TB) [3]; DG167 (indazole sulfonamide, preclinical for TB) [3]
<b>Metabolic &amp; Anti-inflammatory</b> [1] [2]	Antidiabetic (indole-thiazolidine-2,4-dione) [1]; Anti-inflammatory (COX/LOX inhibition) [2]	Indomethacin (marketed NSAID) [2]
<b>Neurological &amp; Others</b> [2]	Neurodegenerative disease management [2]; Antihypertensive [2]	Reserpine (marketed antihypertensive) [2]; Serotonin, Melatonin (natural neurotransmitters) [2]

The following diagram outlines the primary signaling pathways and biological mechanisms through which indole derivatives exert their anticancer effects, showcasing their multi-target potential.



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*Key anticancer and signaling pathways targeted by indole derivatives, leading to apoptosis and inhibition of cancer cell survival [2] [5].*

## Synthetic Methodologies and Protocols

A blend of classical and modern synthetic techniques is employed to construct the indole scaffold and its derivatives.

Synthetic Method	Key Features	Example Reactions/Compounds
<b>Classical Methods</b> [1]	Foundational, well-established routes.	Fischer indole synthesis; Bartoli indole synthesis; Reissert indole synthesis.
<b>Modern Advanced Methods</b> [1]	Efficient, sustainable, and allow for rapid diversification.	Transition-metal catalysis; Green chemistry approaches; Microwave- and ultrasound-assisted synthesis.
<b>Specific Novel Protocols</b>	Metal-free conditions, high yield, gram-scale production.	MeOTf-triggered annulation of N-(2-cyanoaryl)indoles [6]; Concise synthesis of indole-indolone hybrids [6].

### Representative Experimental Protocol: MeOTf-Triggered Annulation [6]

This protocol is an example of a modern, metal-free approach to synthesizing complex indole-indolone hybrids.

- **Reaction Setup:** A mixture of **N-(2-cyanoaryl)indole** (1.0 equiv) and **methyl triflate (MeOTf)** (1.2 equiv) in **dichloroethane (DCE)** is prepared.
- **Reaction Conditions:** The reaction mixture is heated at **90°C for 24 hours** under air ambience.
- **Workup:** After completion, the reaction is cooled to room temperature.
- **Product Formation:** The initial product is an **indolo[1,2-a]indol-10-imine**, which can be isolated in excellent yield (up to 99%).
- **Further Derivatization (Optional):** The imine product can be hydrolyzed using **6 M hydrochloric acid aqueous solution at 90°C for 12 hours** to yield the corresponding **indolo[1,2-a]indol-10-one**.

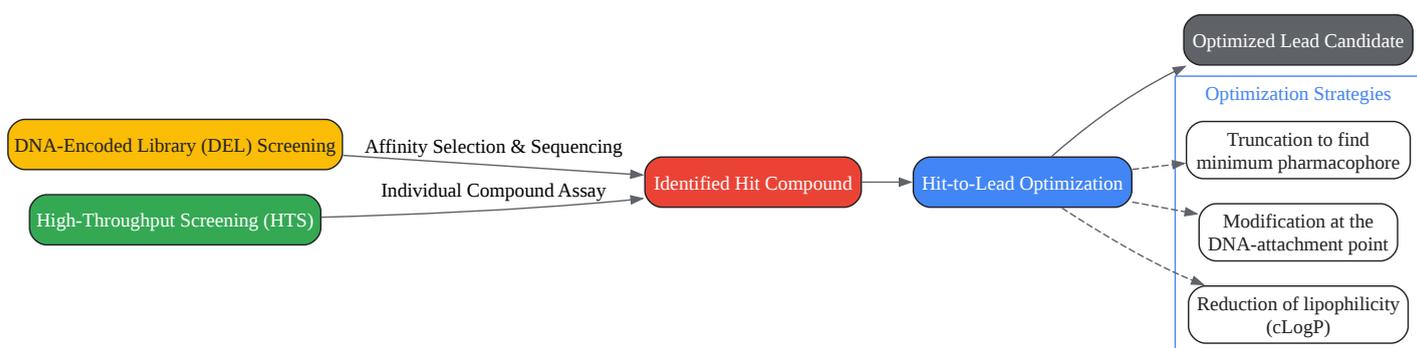
## Structure-Activity Relationship (SAR) Insights

Understanding SAR is crucial for rational drug design. Key modifications on the indole core are summarized below.

Position on Indole Core	SAR Insight and Impact on Activity
<b>C-3 Position</b> [5]	A propionic acid chain is often critical for activity. Replacing it with other groups (alkyl, ester, aromatic) typically leads to a significant loss of potency.
<b>N-1 Position</b> [5]	Acyl substitutions (e.g., benzoyl, thiophene-2-carbonyl) are well-tolerated and can enhance potency. Removal of the acyl group or replacement with a secondary amine abolishes activity.
<b>Varied Ring Substitutions</b> [2]	Electron-donating (e.g., -OCH <sub>3</sub> ) or electron-withdrawing (e.g., halogens) groups on the benzene ring can fine-tune potency, metabolic stability, and selectivity.

## Indoles in Modern Drug Discovery

Indole scaffolds are integral to several cutting-edge drug discovery technologies, as shown in the workflow below.



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*Workflow of indole scaffold utilization in modern screening platforms and subsequent lead optimization strategies [7].*

**Key Trends in DEL and HTS:** Analysis shows that while DELs can produce high molecular weight hits (>500 Da), the **optimizable hits typically fall in the 350-700 Da range**, similar to HTS hits. Successful hit-to-lead optimization focuses on improving **Ligand Efficiency (LE)** and **Lipophilic Ligand Efficiency (LLE)**, often through truncation and reducing lipophilicity [7].

## Conclusion and Future Perspectives

The indole scaffold remains a preeminent and highly versatile structure in medicinal chemistry. Its broad therapeutic applicability, combined with continuous innovations in synthetic chemistry and integration with modern discovery platforms like DEL, ensures its central role in the future of drug development. Research continues to evolve, exploring new hybrid molecules (e.g., indole-chalcone, indole-selenide) [8] [9] and novel targets, promising a pipeline of new therapeutic agents based on this privileged scaffold.

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